Mebanazine

Description

This compound, also known as Actomol, is a monoamine oxidase inhibitor (MAOI) belonging to the hydrazine class of chemicals. It was used in the past as an antidepressant in the 1960s, but has since been discontinued because of its hepatotoxic potential.

This compound is a small molecule drug with a maximum clinical trial phase of IV. It was withdrawn in at least one region.

RN given refers to parent cpd without isomeric designation; structure

Structure

3D Structure

Properties

IUPAC Name |

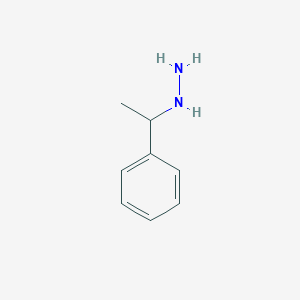

1-phenylethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7(10-9)8-5-3-2-4-6-8/h2-7,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHRZAEJMHSGZNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2126-84-3 (oxalate), 3979-76-8 (monosulfate) | |

| Record name | Mebanazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50859848 | |

| Record name | (1-Phenylethyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65-64-5 | |

| Record name | Mebanazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mebanazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mebanazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09248 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mebanazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEBANAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5R55CJ4CG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pharmacological Profile of Mebanazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebanazine, also known by its trade name Actomol, is a monoamine oxidase inhibitor (MAOI) belonging to the hydrazine chemical class.[1][2][3] Developed in the 1960s, it was utilized as an antidepressant but was subsequently withdrawn from the market due to concerns regarding hepatotoxicity.[1][3] This document provides a comprehensive overview of the pharmacological profile of this compound, synthesizing available data on its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical effects. Due to the historical nature of this compound, quantitative data is limited. Where direct data for this compound is unavailable, information on structurally similar hydrazine-type MAOIs is provided for comparative context.

Introduction

This compound ((1-phenylethyl)hydrazine) is a non-selective, irreversible inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters.[4] By inhibiting MAO, this compound increases the synaptic availability of key neurotransmitters such as serotonin, norepinephrine, and dopamine, which is the basis for its antidepressant effects. As with other hydrazine-derived MAOIs, its clinical use was curtailed by a significant risk of liver damage.[5][6][7] This guide aims to consolidate the fragmented information available on this compound to serve as a technical resource for researchers in pharmacology and drug development.

Mechanism of Action & Pharmacodynamics

This compound's primary pharmacological action is the irreversible inhibition of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[4] This inhibition leads to an elevation of monoamine neurotransmitters in the central nervous system.

Monoamine Oxidase Inhibition

Table 1: MAO Inhibition Data for Pheniprazine (as a proxy for this compound)

| Parameter | MAO-A (rat liver) | MAO-B (rat liver) | MAO-B (ox liver) | Reference |

| Ki (dissociation constant) | 420 nM | 2450 nM | 450 nM | [8] |

| k+2 (first-order rate constant for covalent adduct formation) | 0.06 min⁻¹ | 0.16 min⁻¹ | 0.29 min⁻¹ | [8] |

Note: This data is for pheniprazine and should be interpreted with caution as a potential indicator of this compound's activity.

Signaling Pathway

The primary signaling pathway affected by this compound is the modulation of monoaminergic neurotransmission. By inhibiting MAO, this compound prevents the breakdown of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the presynaptic neuron and the synaptic cleft. This leads to an increased concentration of these neurotransmitters available to bind to their respective postsynaptic receptors.

Other Pharmacodynamic Effects

Studies in the 1960s investigated other potential effects of this compound. One study reported a hypoglycemic effect in rats.[9] Another clinical report explored its action in patients with diabetes.[10] However, detailed mechanistic insights from these older studies are limited.

Pharmacokinetics

Detailed human pharmacokinetic data for this compound is scarce. The primary available information comes from a study in rats using radiolabeled this compound.

Absorption, Distribution, Metabolism, and Excretion (ADME)

A study in rats using [14C]this compound indicated that the drug is readily absorbed from the gut. The majority of the radioactivity was excreted in the urine, with this compound being largely excreted unchanged.[11] Biliary excretion of radioactive material accounted for approximately 24% of the administered dose, with the biliary metabolites suggested to be acid-labile conjugates, possibly N-glucuronides.[11]

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Species | Route of Administration | Reference |

| Primary Route of Excretion | Urine | Rat | Oral | [11] |

| Major Form in Urine | Unchanged this compound | Rat | Oral | [11] |

| Biliary Excretion (% of dose) | ~24% | Rat | Oral | [11] |

Note: This data is from a preclinical study in rats and may not be representative of human pharmacokinetics.

For comparison, the half-life of the related hydrazine MAOI, phenelzine, in humans is approximately 11.6 hours.

Clinical Trials and Efficacy

Several clinical trials of this compound were conducted in the 1960s to evaluate its efficacy as an antidepressant.[12][13] These early studies suggested a potential therapeutic effect in depressive illnesses. One trial noted that this compound held promise of being less toxic than other MAO inhibitors in preclinical animal studies.[13] However, the subsequent withdrawal of the drug due to hepatotoxicity indicates that this initial promise was not borne out in wider clinical use. The design and reporting standards of these historical trials differ significantly from modern clinical studies, making a direct comparison of efficacy challenging.

Toxicology

The primary toxicity concern with this compound, and a characteristic of many hydrazine-based MAOIs, is hepatotoxicity.[5][6][7] The exact mechanism of this compound-induced liver injury is not well-documented, but it is thought to be related to the metabolic activation of the hydrazine moiety into reactive intermediates that can cause cellular damage.[6] Studies on hydrazine toxicity have shown that it can cause a dose-related increase in liver triglycerides and a decrease in hepatic glutathione.[14]

Experimental Protocols

In Vitro Monoamine Oxidase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the inhibitory activity of a compound against MAO-A and MAO-B.

Synthesis of this compound ((1-phenylethyl)hydrazine)

A general approach to the synthesis of α-methylbenzylhydrazine would involve the reaction of α-methylbenzylamine with a suitable hydrazine-forming reagent, or the reduction of a corresponding hydrazone.

Conclusion

This compound is a historically significant monoamine oxidase inhibitor whose clinical utility was ultimately limited by its hepatotoxic potential, a common concern with hydrazine-based antidepressants. While detailed quantitative pharmacological data is sparse due to its early withdrawal from the market, the available information confirms its mechanism as a potent, irreversible MAO inhibitor. This technical guide consolidates the existing knowledge on this compound, providing a resource for researchers interested in the history of antidepressant drug development and the pharmacology of hydrazine derivatives. Further research into the specific mechanisms of hydrazine-induced hepatotoxicity remains a relevant area of study.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C8H12N2 | CID 6179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Hydrazine (antidepressant) - Wikipedia [en.wikipedia.org]

- 6. Metabolic bioactivation of antidepressants: advance and underlying hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenelzine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Species differences in the selective inhibition of monoamine oxidase (1-methyl-2-phenylethyl)hydrazine and its potentiation by cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The hypoglycaemic effect of this compound (Actomol) and its mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The action of this compound, a mono amine oxidase inhibitor antidepressant drug in diabetes. II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The metabolic disposition of [14C]pivhydrazine, [14C]this compound, and [14C]benzylhydrazine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical trial of this compound--a new monoamine oxidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clinical Trial of this compound—A New Monoamine Oxidase Inhibitor | The British Journal of Psychiatry | Cambridge Core [cambridge.org]

- 14. Studies on hydrazine hepatotoxicity. 2. Biochemical findings - PubMed [pubmed.ncbi.nlm.nih.gov]

Mebanazine: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Inhibition of Monoamine Oxidase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebanazine, formerly known by the trade name Actomol, is a small molecule belonging to the hydrazine class of compounds. It was developed in the 1960s as an antidepressant, functioning as a monoamine oxidase inhibitor (MAOI). Despite its therapeutic potential in treating depression, this compound was withdrawn from clinical use due to concerns about hepatotoxicity.[1][2][3] Nevertheless, it remains a compound of interest for researchers studying the pharmacology of MAOIs, neurotransmitter metabolism, and the structure-activity relationships of hydrazine derivatives. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound, with a focus on its mechanism of action.

Chemical Structure and Identifiers

This compound is chemically known as (1-phenylethyl)hydrazine. Its structure consists of a benzene ring attached to an ethylhydrazine group.

The key chemical identifiers for this compound are summarized in the table below for easy reference.

| Identifier | Value | Reference |

| IUPAC Name | 1-phenylethylhydrazine | [2][3] |

| CAS Number | 65-64-5 | [2][3] |

| Molecular Formula | C8H12N2 | [2][3] |

| Molecular Weight | 136.19 g/mol | [2][3] |

| SMILES | CC(C1=CC=CC=C1)NN | [2] |

| InChI | InChI=1S/C8H12N2/c1-7(10-9)8-5-3-2-4-6-8/h2-7,10H,9H2,1H3 | [2][3] |

| InChIKey | HHRZAEJMHSGZNP-UHFFFAOYSA-N | [2][3] |

| Synonyms | Actomol, (alpha-methylbenzyl)hydrazine | [3][4] |

Physicochemical Properties

The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development. The table below presents the known and predicted physicochemical properties of this compound.

| Property | Value | Source |

| Melting Point | 169-170 °C | [5] |

| Boiling Point | 76-77 °C @ 1-2 Torr | [5] |

| Water Solubility | 10.6 mg/mL (Predicted) | [1] |

| logP | 1.24 (Predicted) | [1] |

| pKa (Strongest Basic) | 5.33 (Predicted) | [1] |

| Polar Surface Area | 38.05 Ų (Predicted) | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

Pharmacological Properties and Mechanism of Action

This compound is a non-selective and irreversible inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters.[1][3] There are two main isoforms of this enzyme, MAO-A and MAO-B, which are responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[3] By inhibiting these enzymes, this compound increases the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism behind its antidepressant effects.

The inhibition of MAO prevents the breakdown of monoamines, leading to an accumulation of these neurotransmitters in the presynaptic neuron and an increased release into the synaptic cleft. This enhanced neurotransmission is thought to alleviate the symptoms of depression.

Experimental Protocols

Conceptual Protocol for the Synthesis of this compound

A common method for the synthesis of hydrazine derivatives like this compound involves the reaction of a corresponding halide with hydrazine hydrate.[3] The following is a conceptual protocol for the synthesis of this compound starting from 1-bromoethylbenzene.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromoethylbenzene in ethanol.

-

Addition of Hydrazine: Add an excess of hydrazine hydrate to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the synthesized this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Conceptual Protocol for Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity of this compound on MAO can be determined using a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed deamination of a substrate like p-tyramine.

Methodology:

-

Reagent Preparation: Prepare solutions of MAO-A or MAO-B enzyme, a range of concentrations of this compound, the substrate (p-tyramine), and a detection reagent (e.g., Amplex Red) in an appropriate assay buffer.

-

Pre-incubation: In a 96-well microplate, add the MAO enzyme to wells containing different concentrations of this compound or a vehicle control. Pre-incubate for a specified time to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, p-tyramine, to all wells.

-

Detection: Simultaneously, add a reaction mixture containing a fluorogenic probe (like Amplex Red) and horseradish peroxidase (HRP). HRP catalyzes the reaction between H₂O₂ and the probe to produce a fluorescent product.

-

Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

-

Data Analysis: Calculate the rate of the reaction for each this compound concentration. The concentration of this compound that inhibits 50% of the enzyme activity (IC₅₀) can be determined by plotting the reaction rates against the inhibitor concentrations.

Metabolism and Excretion

Studies in rats have shown that this compound is readily absorbed after oral administration. A significant portion of the administered dose is excreted in the urine largely as the unchanged parent drug.[1] Biliary excretion has also been observed, with the major biliary metabolites being identified as acid-labile conjugates, potentially N-glucuronides.[1]

Conclusion

This compound serves as a classic example of a hydrazine-based monoamine oxidase inhibitor. While its clinical application was halted due to safety concerns, its well-defined chemical structure and clear mechanism of action make it a valuable tool for research in neuropharmacology and medicinal chemistry. The information and protocols provided in this guide are intended to support further scientific investigation into the properties and actions of this compound and related compounds.

References

- 1. The metabolic disposition of [14C]pivhydrazine, [14C]this compound, and [14C]benzylhydrazine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Some peculiar aspects of monoamine oxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of monoamine oxidase by substituted hydrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of Mebanazine: A Technical History of a Pioneering Antidepressant

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mebanazine, known by its trade name Actomol, was a monoamine oxidase inhibitor (MAOI) of the hydrazine chemical class that emerged in the 1960s as an early therapeutic agent for depression.[1][2] Its introduction marked a significant step in the nascent field of psychopharmacology, offering a novel mechanism of action for the treatment of mood disorders. However, its clinical use was short-lived due to significant safety concerns, primarily hepatotoxicity, leading to its withdrawal from the market.[1][2] This technical guide provides a comprehensive historical overview of this compound, detailing its chemical properties, mechanism of action, clinical evaluation, and the reasons for its eventual discontinuation.

Chemical and Physical Properties

This compound, chemically known as (1-phenylethyl)hydrazine, is a small molecule with the chemical formula C8H12N2.[2] Its core structure consists of a benzene ring attached to an ethylhydrazine moiety.[2]

| Property | Value | Source |

| IUPAC Name | 1-phenylethylhydrazine | [2] |

| Synonyms | Actomol, Mebanazina | [2] |

| CAS Number | 65-64-5 | [2] |

| Molecular Formula | C8H12N2 | [2] |

| Molar Mass | 136.198 g/mol | [2] |

Mechanism of Action: Monoamine Oxidase Inhibition

This compound exerts its antidepressant effects by inhibiting the enzyme monoamine oxidase (MAO).[1][3] MAO is responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic neuron.[3] By inhibiting MAO, this compound increases the synaptic availability of these neurotransmitters, which are crucial for mood regulation.[3]

Synthesis of this compound

Clinical Trials and Efficacy

| Study | Year | Key Findings (Qualitative) | Dosage Information (if available) |

| Gilmour, S. J. | 1965 | Investigated the use of this compound as a new MAO inhibitor for depression.[4] | Not specified in abstract. |

| Barker, J. C., et al. | 1965 | A controlled trial of this compound ('Actomol') in depression. | Not specified in abstract. |

| Knott, F. | 1965 | A preliminary trial of this compound in depressive states. | Not specified in abstract. |

These studies generally supported the antidepressant effects of this compound, contributing to its initial use in clinical practice. However, the lack of detailed, publicly accessible data from these trials makes a modern, rigorous assessment of its efficacy challenging.

Experimental Protocols

While the specific protocols from the original this compound clinical trials are not available, the following sections describe the general methodologies used for assessing monoamine oxidase inhibition, which would have been central to the preclinical and clinical evaluation of this compound.

Spectrophotometric Assay for MAO Activity

This method is based on the measurement of a colored product formed as a result of MAO activity.

-

Principle: Monoamine oxidase catalyzes the oxidative deamination of a substrate (e.g., kynuramine or a synthetic chromogenic substrate) to produce an aldehyde and hydrogen peroxide. The hydrogen peroxide, in the presence of a peroxidase and a chromogen (e.g., 4-aminoantipyrine and vanillic acid), forms a colored quinoneimine dye. The rate of color formation, measured spectrophotometrically, is proportional to the MAO activity.

-

Reagents:

-

Phosphate buffer (pH 7.4)

-

MAO enzyme source (e.g., mitochondrial fraction from liver or brain tissue)

-

Substrate (e.g., kynuramine)

-

Horseradish peroxidase

-

4-Aminoantipyrine

-

Vanillic acid

-

This compound (or other inhibitors) at various concentrations

-

-

Procedure:

-

Prepare a reaction mixture containing the phosphate buffer, MAO enzyme source, horseradish peroxidase, 4-aminoantipyrine, and vanillic acid.

-

Add this compound at different concentrations to the respective test wells/tubes. A control with no inhibitor is also prepared.

-

Initiate the reaction by adding the substrate.

-

Incubate the reaction mixture at 37°C.

-

Monitor the increase in absorbance at a specific wavelength (e.g., 498 nm for the quinoneimine dye) over time using a spectrophotometer.

-

-

Data Analysis: The rate of reaction is calculated from the change in absorbance over time. The percentage of inhibition by this compound is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be calculated from a dose-response curve.

Chromatographic Assay for MAO Inhibition

This method provides a more direct measurement of the product formed by MAO activity using techniques like High-Performance Liquid Chromatography (HPLC).

-

Principle: The MAO-catalyzed conversion of a substrate (e.g., kynuramine) to its product (4-hydroxyquinoline) is measured directly. The reaction is stopped at a specific time point, and the amount of product formed is quantified by separating it from the substrate and other reaction components using HPLC with a suitable detector (e.g., UV or fluorescence).

-

Reagents:

-

Phosphate buffer (pH 7.4)

-

MAO enzyme source

-

Substrate (e.g., kynuramine)

-

This compound (or other inhibitors) at various concentrations

-

Stopping solution (e.g., a strong acid like perchloric acid)

-

Mobile phase for HPLC

-

-

Procedure:

-

Incubate the MAO enzyme source with this compound at various concentrations in the phosphate buffer at 37°C.

-

Initiate the reaction by adding the substrate.

-

After a fixed incubation time, stop the reaction by adding the stopping solution.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Inject a known volume of the supernatant into the HPLC system.

-

Separate the product from the substrate using a suitable column and mobile phase.

-

Quantify the product by measuring its peak area and comparing it to a standard curve of the pure product.

-

-

Data Analysis: The amount of product formed is used to calculate the enzyme activity. The percentage of inhibition and IC50 values are determined as described for the spectrophotometric assay.

Hepatotoxicity and Withdrawal from the Market

The primary reason for the withdrawal of this compound was its association with severe liver damage (hepatotoxicity).[1][2] this compound belongs to the hydrazine class of chemicals, and several hydrazine derivatives have been implicated in drug-induced liver injury.

The proposed mechanism of hydrazine-induced hepatotoxicity involves the metabolic activation of the hydrazine moiety into reactive metabolites. These reactive species can then lead to cellular damage through various pathways, including oxidative stress and covalent binding to cellular macromolecules.

Conclusion

This compound represents an important chapter in the history of antidepressant development. As one of the early monoamine oxidase inhibitors, it provided a proof of concept for the monoamine hypothesis of depression and offered a new therapeutic avenue for patients. However, its significant risk of hepatotoxicity, a characteristic shared by other hydrazine-based MAOIs, ultimately led to its withdrawal. The story of this compound underscores the critical importance of a thorough understanding of a drug's metabolic fate and potential for producing toxic metabolites in the drug development process. While no longer in clinical use, the lessons learned from this compound and other early antidepressants have paved the way for the development of safer and more effective treatments for depression.

References

- 1. Clinical trial of this compound--a new monoamine oxidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.healio.com [journals.healio.com]

- 3. Metabolic bioactivation of antidepressants: advance and underlying hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.healio.com [journals.healio.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Mebanazine Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of mebanazine and its derivatives and analogues. This compound, chemically known as (1-phenylethyl)hydrazine, is a monoamine oxidase inhibitor (MAOI) of the hydrazine class.[1][2][3] Though formerly used as an antidepressant, it was withdrawn due to hepatotoxicity.[1][2] Nevertheless, its core structure remains a point of interest for the development of novel MAOIs and other neurologically active compounds. This guide details synthetic routes, experimental protocols, and the mechanism of action of hydrazine-type MAO inhibitors.

Core Synthetic Strategies

The synthesis of this compound and its analogues primarily revolves around two key strategies: the reduction of a corresponding hydrazone or the hydrazinolysis of a suitable precursor.

Synthesis via Reduction of Acetophenone Hydrazone

A common and accessible route to this compound involves a two-step process starting from acetophenone. The first step is the formation of acetophenone hydrazone, which is then subsequently reduced to yield (1-phenylethyl)hydrazine.

Step 1: Formation of Acetophenone Hydrazone

The reaction of acetophenone with hydrazine hydrate is a well-established method for producing acetophenone hydrazone.

Experimental Protocol: Synthesis of Acetophenone Hydrazone

-

Materials:

-

Acetophenone

-

Anhydrous N,N-dimethylhydrazine

-

Absolute ethanol

-

Glacial acetic acid

-

Anhydrous hydrazine

-

-

Procedure for Acetophenone N,N-dimethylhydrazone (Intermediate):

-

A mixture of acetophenone (12.0 g, 0.100 mole), anhydrous N,N-dimethylhydrazine (18.0 g, 0.300 mole), absolute ethanol (25 ml), and glacial acetic acid (1 ml) is heated at reflux for 24 hours.

-

The volatile reactants and solvent are removed under reduced pressure.

-

The residual oil is fractionally distilled to yield acetophenone N,N-dimethylhydrazone.

-

-

Procedure for Acetophenone Hydrazone:

-

A mixture of acetophenone N,N-dimethylhydrazone (8.1 g, 0.050 mole) and anhydrous hydrazine (6.4 g, 0.20 mole) in absolute ethanol (15 ml) is heated at reflux until the reaction mixture turns colorless.

-

The volatile materials are removed on a rotary evaporator, ensuring the flask temperature does not exceed 20°C to minimize azine formation.

-

The colorless residual acetophenone hydrazone solidifies upon removal of the final traces of solvent.[4]

-

Step 2: Reduction of Acetophenone Hydrazone to this compound

General Experimental Protocol (Adapted for this compound Synthesis):

-

Materials:

-

Acetophenone hydrazone

-

Magnesium turnings

-

Anhydrous methanol

-

Ammonium chloride (for workup)

-

-

Procedure:

-

To a suspension of magnesium turnings in anhydrous methanol under an inert atmosphere, a solution of acetophenone hydrazone in methanol is added dropwise at room temperature.

-

The reaction mixture is stirred until the consumption of the starting material is observed by thin-layer chromatography.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is filtered, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield this compound.

-

Table 1: Summary of Reaction Conditions for Hydrazone Reduction

| Reducing Agent | Solvent | Temperature | Reference |

| Magnesium | Methanol | Room Temperature | [5] |

| Sodium Borohydride | Methanol/Ethanol | 0°C to Room Temperature | [6] |

| Amine Borane Complexes | Not specified | Not specified | [7] |

Synthesis via Hydrazinolysis of 1-Phenylethane Diazotate

An alternative approach to this compound is the hydrazinolysis of 1-phenylethane diazotate. While the search results mention this as a "new synthesis," a detailed experimental protocol was not retrieved. This method likely involves the preparation of the diazotate precursor from a corresponding amine or other nitrogen-containing starting material, followed by its reaction with a hydrazine source.

Synthesis of this compound Analogues

The synthetic strategies for this compound can be adapted to produce a variety of analogues. For instance, substitution on the phenyl ring of acetophenone would lead to corresponding substituted this compound derivatives. Furthermore, N-alkylation or N-acylation of the hydrazine moiety can provide another avenue for derivatization.

A relevant example is the synthesis of N-propargylphenelzine, an analogue of phenelzine ((2-phenylethyl)hydrazine), a close structural relative of this compound.[8][9] The synthesis of such analogues often involves the reaction of the parent hydrazine with an appropriate electrophile, such as an alkyl halide or an acyl chloride.

Characterization Data

The characterization of this compound and its derivatives relies on standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts/Signals |

| ¹H NMR | Aromatic protons (multiplet, ~7.2-7.4 ppm), CH proton (quartet, ~3.5-3.7 ppm), NH and NH₂ protons (broad singlets, variable), CH₃ protons (doublet, ~1.3-1.5 ppm). |

| ¹³C NMR | Aromatic carbons (~125-145 ppm), CH carbon (~50-60 ppm), CH₃ carbon (~20-25 ppm). |

| Mass Spec | Molecular ion peak corresponding to the molecular weight of the compound. |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. The data presented here is an estimation based on the structure and data from similar compounds.[2][10][11]

Mechanism of Action: Irreversible MAO Inhibition

This compound and other hydrazine-based MAOIs act as irreversible inhibitors of monoamine oxidase.[1][12] The mechanism involves a series of steps that culminate in the formation of a covalent bond between the inhibitor and the flavin adenine dinucleotide (FAD) cofactor of the enzyme.[7][13][14]

-

Reversible Binding: The inhibitor first binds non-covalently to the active site of the MAO enzyme.[15]

-

Oxidation of Hydrazine: The enzyme catalyzes the oxidation of the hydrazine moiety to a highly reactive diazene intermediate.[13]

-

Covalent Adduct Formation: The diazene intermediate then reacts with the FAD cofactor, forming a stable covalent adduct. This covalent modification permanently inactivates the enzyme.[7][13]

The inactivation of MAO leads to an increase in the levels of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain, which is believed to be the basis for their antidepressant effects.[1]

Visualizations

Synthetic Workflow for this compound

Caption: Synthetic route to this compound via hydrazone formation and reduction.

Mechanism of Irreversible MAO Inhibition by Hydrazines

Caption: Mechanism of irreversible MAO inhibition by a hydrazine derivative.

References

- 1. psychiatrictimes.com [psychiatrictimes.com]

- 2. rsc.org [rsc.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Solvent-free asymetric reduction of acetophenone to 1-phenylethanol with sodium borohydride using mechanochemistry [morressier.com]

- 7. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenelzine - Wikipedia [en.wikipedia.org]

- 9. Phenelzine | C8H12N2 | CID 3675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The covalent FAD of monoamine oxidase: structural and functional role and mechanism of the flavinylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

In Vitro Activity of Mebanazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebanazine is a monoamine oxidase (MAO) inhibitor of the hydrazine chemical class that was developed as an antidepressant in the 1960s.[1] Despite its potent MAO inhibitory activity, it was withdrawn from clinical use due to concerns about hepatotoxicity.[1] This technical guide provides a comprehensive overview of the available in vitro data on this compound's activity, focusing on its primary mechanism of action as an MAO inhibitor. Due to the compound's age and subsequent withdrawal, publicly available quantitative data is limited. Therefore, this guide also outlines the standard experimental protocols that would be employed to fully characterize the in vitro pharmacology of this compound, providing a framework for any future research.

Introduction

This compound ((α-methylbenzyl)hydrazine) is a small molecule that belongs to the hydrazine class of antidepressants.[1] These compounds act by irreversibly inhibiting monoamine oxidase, an enzyme responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine. The resulting increase in synaptic concentrations of these monoamines is believed to be the primary mechanism behind their antidepressant effects. While clinically effective, the use of early MAOIs, including this compound, was associated with significant side effects, most notably the "cheese effect" (hypertensive crisis after consuming tyramine-rich foods) and hepatotoxicity.[1] Understanding the in vitro pharmacological profile of this compound is crucial for contextualizing its historical use and for informing the development of safer, more selective MAOIs.

Monoamine Oxidase (MAO) Inhibition

This compound is recognized as a potent, non-selective, and irreversible inhibitor of both MAO-A and MAO-B. The hydrazine moiety is key to its mechanism of action, forming a stable, covalent bond with the FAD cofactor at the active site of the enzyme.

Quantitative Data on MAO Inhibition

Table 1: In Vitro Inhibition of Monoamine Oxidase A (MAO-A) by this compound

| Parameter | Value | Assay Conditions |

| IC50 | Data not available | e.g., Recombinant human MAO-A, specific substrate (e.g., kynuramine), incubation time, and temperature. |

| Ki | Data not available | e.g., Determination from IC50 using the Cheng-Prusoff equation or by kinetic analysis. |

| Mechanism | Irreversible | Based on its hydrazine structure. |

Table 2: In Vitro Inhibition of Monoamine Oxidase B (MAO-B) by this compound

| Parameter | Value | Assay Conditions |

| IC50 | Data not available | e.g., Recombinant human MAO-B, specific substrate (e.g., benzylamine), incubation time, and temperature. |

| Ki | Data not available | e.g., Determination from IC50 using the Cheng-Prusoff equation or by kinetic analysis. |

| Mechanism | Irreversible | Based on its hydrazine structure. |

Experimental Protocol: MAO Inhibition Assay

A standard in vitro assay to determine the MAO inhibitory potential of this compound would involve the following steps:

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes expressed in a suitable system (e.g., insect or yeast cells).

-

Substrates: A specific substrate for each isoform is used. For MAO-A, a common substrate is kynuramine or serotonin. For MAO-B, benzylamine or phenylethylamine are frequently used.

-

Assay Principle: The assay measures the product of the enzymatic reaction. A common method is a continuous spectrophotometric or fluorometric assay. For example, the oxidation of the substrate can be coupled to the production of hydrogen peroxide, which is then measured using a fluorescent probe like Amplex Red in the presence of horseradish peroxidase.

-

Procedure:

-

The enzyme is pre-incubated with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

-

The reaction is initiated by the addition of the substrate.

-

The rate of product formation is monitored over time using a plate reader.

-

Control reactions without the inhibitor are run in parallel.

-

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Signaling Pathway Diagram

Caption: this compound's mechanism of MAO inhibition.

Cytochrome P450 (CYP) Inhibition

The interaction of this compound with cytochrome P450 enzymes is not well-documented in the public domain. As a small molecule, it is plausible that this compound could be a substrate and/or inhibitor of one or more CYP isoforms. Given its hydrazine structure, there is a potential for mechanism-based inhibition.

Quantitative Data on CYP450 Inhibition

No specific data on the inhibition of CYP450 enzymes by this compound is available. The following table illustrates how such data would be presented.

Table 3: In Vitro Inhibition of Major Cytochrome P450 Isoforms by this compound

| CYP Isoform | IC50 (µM) | Inhibition Type |

| CYP1A2 | Data not available | e.g., Reversible, Irreversible, Mechanism-based |

| CYP2C9 | Data not available | e.g., Reversible, Irreversible, Mechanism-based |

| CYP2C19 | Data not available | e.g., Reversible, Irreversible, Mechanism-based |

| CYP2D6 | Data not available | e.g., Reversible, Irreversible, Mechanism-based |

| CYP3A4 | Data not available | e.g., Reversible, Irreversible, Mechanism-based |

Experimental Protocol: CYP450 Inhibition Assay

A typical in vitro assay to assess the inhibitory potential of this compound against major CYP450 isoforms would be conducted as follows:

-

Enzyme Source: Human liver microsomes (HLMs) or recombinant human CYP enzymes.

-

Probe Substrates: Specific substrates for each CYP isoform are used (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4).

-

Assay Principle: The formation of a specific metabolite from the probe substrate is measured in the presence and absence of this compound.

-

Procedure:

-

This compound at various concentrations is pre-incubated with the enzyme source and a NADPH-generating system.

-

The reaction is initiated by adding the probe substrate.

-

After a set incubation time, the reaction is quenched.

-

The concentration of the metabolite is quantified using LC-MS/MS.

-

-

Data Analysis: The IC50 value is determined from the dose-response curve of metabolite formation versus this compound concentration. To investigate mechanism-based inhibition, a time- and concentration-dependent loss of enzyme activity would be measured.

Experimental Workflow Diagram

Caption: General workflow for a CYP450 inhibition assay.

Receptor Binding Profile

The primary therapeutic effect of this compound is attributed to its MAO inhibitory activity. However, a comprehensive understanding of its pharmacology would include screening for off-target binding to various receptors, ion channels, and transporters.

Quantitative Data on Receptor Binding

There is no publicly available data on the receptor binding profile of this compound. A typical radioligand binding assay screen would generate data as presented in the hypothetical table below.

Table 4: In Vitro Receptor Binding Affinity of this compound (Illustrative)

| Target | Radioligand | % Inhibition at 10 µM | Ki (nM) |

| Serotonin Transporter (SERT) | [³H]Citalopram | Data not available | Data not available |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Data not available | Data not available |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Data not available | Data not available |

| 5-HT₂A Receptor | [³H]Ketanserin | Data not available | Data not available |

| D₂ Receptor | [³H]Spiperone | Data not available | Data not available |

| α₂-Adrenergic Receptor | [³H]Rauwolscine | Data not available | Data not available |

Experimental Protocol: Radioligand Binding Assay

To determine the receptor binding profile of this compound, competitive radioligand binding assays would be performed:

-

Target Preparation: Membranes from cells expressing the receptor of interest or from specific brain regions are prepared.

-

Radioligand: A specific radiolabeled ligand with high affinity for the target receptor is used.

-

Procedure:

-

The prepared membranes are incubated with the radioligand and varying concentrations of this compound.

-

The reaction is allowed to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration.

-

The amount of radioactivity bound to the membranes is measured by liquid scintillation counting.

-

-

Data Analysis: The ability of this compound to displace the radioligand is measured, and the IC50 value is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Logical Relationship Diagram

Caption: Logical flow for assessing this compound's selectivity.

Conclusion

This compound is a potent, irreversible monoamine oxidase inhibitor from the hydrazine class. While its clinical use was discontinued due to safety concerns, its core mechanism of action remains a subject of interest for the development of new antidepressants. This technical guide has summarized the known in vitro activity of this compound and provided a detailed framework of the standard experimental protocols required for a thorough pharmacological characterization. The lack of specific quantitative data in the public domain highlights the challenges in researching older, withdrawn compounds. Future in vitro studies, should they be undertaken, would need to generate the data outlined in this guide to provide a complete understanding of this compound's activity and to potentially inform the design of safer MAOIs.

References

An In-depth Technical Guide on Mebanazine and Neurotransmitter Level Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebanazine, a monoamine oxidase inhibitor (MAOI) of the hydrazine chemical class, was historically used as an antidepressant.[1][2][3] Its therapeutic effect, like other drugs in its class, is primarily attributed to its ability to inhibit monoamine oxidase (MAO), the enzyme responsible for the degradation of key neurotransmitters. This guide provides a detailed overview of the mechanism of action of this compound, its impact on neurotransmitter levels, and the associated signaling pathways. Due to the limited availability of specific quantitative data for this compound, a compound that has been withdrawn from the market, this document leverages data from studies on other non-selective hydrazine MAOIs to illustrate the expected neurochemical consequences.[3] Detailed experimental protocols for assessing MAO inhibition and neurotransmitter modulation are also provided, alongside visualizations of the core biological processes.

Core Mechanism of Action: Irreversible Inhibition of Monoamine Oxidase

This compound is a non-selective and irreversible inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[4] As a hydrazine derivative, its mechanism involves the formation of a stable, covalent bond with the flavin adenine dinucleotide (FAD) cofactor at the active site of the MAO enzyme.[5] This irreversible inhibition effectively inactivates the enzyme, preventing it from metabolizing its monoamine substrates.[4]

The two MAO isoforms have different substrate specificities:

-

MAO-A: Primarily metabolizes serotonin and norepinephrine, and to a lesser extent, dopamine.[4]

-

MAO-B: Primarily metabolizes dopamine and phenylethylamine.[4]

By inhibiting both isoforms, this compound leads to a widespread increase in the synaptic availability of serotonin, norepinephrine, and dopamine in the central nervous system.[5]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C8H12N2 | CID 6179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hydrazine (antidepressant) - Wikipedia [en.wikipedia.org]

- 4. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicology of Mebanazine-Induced Hepatotoxicity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mebanazine, a monoamine oxidase inhibitor (MAOI) of the hydrazine class, was formerly used as an antidepressant but was withdrawn from the market due to significant hepatotoxicity.[1] This technical guide provides a comprehensive overview of the toxicological studies related to this compound-induced liver injury. Due to the limited availability of specific data on this compound, this guide draws upon research on related hydrazine compounds to elucidate the probable mechanisms of toxicity, experimental protocols for assessment, and the cellular signaling pathways involved. The formation of reactive metabolites, induction of oxidative stress, and subsequent mitochondrial dysfunction are central to the hepatotoxic effects of this class of compounds.[2] This document is intended to serve as a resource for researchers and professionals in drug development and toxicology, offering insights into the evaluation of hydrazine-derivative-induced liver injury.

Introduction to this compound and its Hepatotoxicity

This compound ((α-methylbenzyl)hydrazine) is a non-selective, irreversible MAOI.[1] Like other hydrazine-based MAOIs such as iproniazid, it was removed from clinical use due to reports of severe liver damage.[1] The hepatotoxicity associated with hydrazine derivatives is a well-documented class effect, primarily linked to their metabolic activation into reactive species that can cause cellular damage.[1][3] Understanding the toxicological profile of this compound is crucial for the continued safety assessment of existing and future hydrazine-containing pharmaceuticals.

Putative Mechanisms of this compound-Induced Hepatotoxicity

The precise molecular mechanisms of this compound-induced hepatotoxicity have not been fully elucidated. However, based on studies of other hydrazine derivatives, the following mechanisms are strongly implicated.

Formation of Reactive Metabolites

The biotransformation of hydrazine derivatives by cytochrome P450 enzymes can lead to the formation of highly reactive metabolites.[1] These electrophilic species can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and triggering immune responses.[4]

Oxidative Stress and Mitochondrial Dysfunction

A key event in hydrazine-induced hepatotoxicity is the induction of oxidative stress.[2][5] Reactive oxygen species (ROS) can overwhelm the cellular antioxidant defense systems, leading to lipid peroxidation, damage to cellular membranes, and impairment of mitochondrial function.[6][7] Mitochondria are primary targets, and damage to these organelles can disrupt cellular energy metabolism and initiate apoptosis or necrosis.[8]

Quantitative Toxicological Data

Specific quantitative toxicological data for this compound is scarce in publicly available literature. The following tables summarize relevant data from studies on hydrazine, which serves as a proxy for understanding the potential effects of this compound.

Table 1: In Vivo Effects of Hydrazine on Liver Biochemistry in Rats

| Parameter | Dose of Hydrazine | Time Point | Observation | Reference |

| Liver Triglycerides | 40 mg/kg | 24 hours | ~7-fold increase compared to control | [9] |

| Hepatic Reduced Glutathione (GSH) | 60 mg/kg | 24 hours | Approximately 50% of control value | [9] |

Table 2: In Vitro Cytotoxicity Data (Hypothetical for this compound)

| Cell Line | Assay | Time Point | LC50 (µM) | Reference |

| Primary Human Hepatocytes | MTT Assay | 24 hours | Data Not Available | N/A |

| HepG2 Cells | Neutral Red Uptake | 48 hours | Data Not Available | N/A |

Note: No specific LC50 data for this compound was found in the searched literature. This table is a template for where such data would be presented.

Experimental Protocols

The following are detailed, generalized protocols for assessing the hepatotoxicity of a hydrazine derivative like this compound.

In Vivo Hepatotoxicity Assessment in Rodents

-

Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

-

Acclimatization: Acclimatize animals for at least one week with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Grouping: Divide animals into a vehicle control group and at least three this compound treatment groups (e.g., low, mid, and high dose).

-

Dosing: Administer this compound or vehicle (e.g., saline) via oral gavage or intraperitoneal injection daily for a predetermined period (e.g., 7 or 28 days).

-

Monitoring: Record clinical signs of toxicity, body weight, and food consumption daily.

-

Sample Collection: At the end of the study, collect blood via cardiac puncture for serum biochemistry analysis (ALT, AST, ALP, bilirubin). Euthanize animals and collect the liver for histopathological examination and analysis of oxidative stress markers (e.g., GSH, MDA).

-

Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E) for microscopic evaluation.[1]

In Vitro Cytotoxicity Assay in Cultured Hepatocytes

-

Cell Culture: Culture primary human hepatocytes or a suitable hepatic cell line (e.g., HepG2) in appropriate media and conditions.

-

Seeding: Seed cells in 96-well plates at a predetermined density and allow them to attach overnight.

-

Treatment: Expose cells to a range of this compound concentrations for 24, 48, and 72 hours.

-

Cytotoxicity Assessment:

-

MTT Assay: Add MTT solution to each well and incubate. Solubilize the formazan crystals and measure absorbance to determine cell viability.

-

LDH Release Assay: Collect the cell culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells.

-

-

Data Analysis: Calculate the half-maximal lethal concentration (LC50) for each time point.

Visualization of Key Pathways and Workflows

Signaling Pathway of this compound-Induced Hepatotoxicity

Caption: Proposed signaling pathway for this compound-induced hepatotoxicity.

Experimental Workflow for In Vivo Hepatotoxicity Study

Caption: A typical experimental workflow for in vivo hepatotoxicity studies.

Conclusion and Future Directions

The hepatotoxicity of this compound is a significant concern that led to its clinical withdrawal. While specific toxicological data for this compound remains limited, the well-documented hepatotoxic mechanisms of related hydrazine compounds provide a strong basis for understanding its potential for liver injury. The formation of reactive metabolites and the induction of oxidative stress leading to mitochondrial dysfunction are the likely key events. Future research should aim to generate specific in vitro and in vivo toxicological data for this compound to confirm these proposed mechanisms and establish a more precise risk profile. Such studies would be invaluable for the broader understanding of drug-induced liver injury and for the development of safer pharmaceuticals.

References

- 1. Metabolic bioactivation of antidepressants: advance and underlying hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Psychotropic drugs and liver disease: A critical review of pharmacokinetics and liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. 肝毒性/細胞毒性試驗 [sigmaaldrich.com]

- 6. The metabolic disposition of [14C]pivhydrazine, [14C]this compound, and [14C]benzylhydrazine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Monoamine Oxidase Inhibitor Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. New approach identifies medications most toxic to the liver | Penn Medicine [pennmedicine.org]

- 9. Drug-induced liver injury prediction based on graph convolutional networks and toxicogenomics - PMC [pmc.ncbi.nlm.nih.gov]

Early Clinical Insights into Mebanazine: A Technical Review of a First-Generation Monoamine Oxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Mechanism of Action: Non-Selective MAO Inhibition

Mebanazine functions as a potent, non-selective inhibitor of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters.[2] By inhibiting both MAO-A and MAO-B isoforms, this compound prevents the breakdown of key neurotransmitters such as serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the presynaptic neuron. This inhibition leads to an accumulation of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and alleviating depressive symptoms. The non-selective nature of its inhibition was characteristic of first-generation MAOIs and contributed to a broad spectrum of pharmacological effects and drug interactions.

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound at the synaptic level.

References

Neurological Effects of Mebanazine Administration: A Technical Guide

Disclaimer: Mebanazine is a monoamine oxidase inhibitor (MAOI) that was used as an antidepressant in the 1960s but was subsequently withdrawn from the market due to concerns about hepatotoxicity.[1][2][3] As a result, there is a significant lack of modern, in-depth research and specific quantitative data on the neurological effects of this compound. This guide provides a comprehensive overview based on the established neurological effects of its drug class—non-selective, irreversible monoamine oxidase inhibitors. The information presented herein is intended for research, scientific, and drug development professionals and is based on the general properties of this class of compounds.

Introduction

This compound (trade name Actomol) is a hydrazine-class monoamine oxidase inhibitor (MAOI).[2][3] Historically, it was prescribed for the treatment of depression.[1] The primary mechanism of action of this compound, like other MAOIs, is the inhibition of the monoamine oxidase enzymes, which leads to an increase in the levels of key neurotransmitters in the brain.[4] While effective in treating depression, its use was associated with significant adverse effects, leading to its discontinuation.[1][2][3]

Mechanism of Action: Monoamine Oxidase Inhibition

This compound functions as a non-selective, irreversible inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B). These enzymes are responsible for the degradation of monoamine neurotransmitters within the presynaptic neuron.

-

MAO-A primarily metabolizes serotonin, norepinephrine, and dopamine.

-

MAO-B primarily metabolizes dopamine and phenethylamine.

By irreversibly binding to and inhibiting these enzymes, this compound leads to an accumulation of these neurotransmitters in the cytoplasm of the presynaptic neuron. This results in increased vesicular packaging and subsequent release into the synaptic cleft, enhancing neurotransmission.

Mechanism of this compound Action

Neurological Effects

The neurological effects of this compound administration can be categorized into therapeutic effects and adverse effects, which are a direct consequence of elevated monoamine levels.

Therapeutic Effects

The primary therapeutic application of this compound was in the treatment of depression. The elevation of serotonin, norepinephrine, and dopamine in the brain is thought to be responsible for its antidepressant effects.

| Therapeutic Effect | Associated Neurotransmitter(s) |

| Alleviation of Depressive Symptoms | Serotonin, Norepinephrine, Dopamine |

| Potential Anxiolytic Effects | Serotonin |

Adverse Neurological Effects

The non-selective and irreversible nature of this compound's MAO inhibition leads to a wide range of potential adverse neurological effects. These are often the primary reason for the limited use of this class of drugs in modern medicine.

| Adverse Neurological Effect | Description |

| Hypertensive Crisis | A rapid and dangerous increase in blood pressure that can occur when MAOIs are taken with foods high in tyramine (e.g., aged cheeses, cured meats) or certain medications. This is due to the inability to metabolize tyramine, leading to a massive release of norepinephrine. |

| Serotonin Syndrome | A potentially life-threatening condition caused by excessive serotonergic activity. It can occur when MAOIs are combined with other serotonergic drugs (e.g., SSRIs, triptans). Symptoms include agitation, confusion, rapid heart rate, dilated pupils, muscle rigidity, and seizures. |

| Central Nervous System (CNS) Stimulation | Agitation, restlessness, insomnia, and anxiety can occur due to increased levels of norepinephrine and dopamine. |

| CNS Depression | Drowsiness and fatigue can also be experienced. |

| Orthostatic Hypotension | A drop in blood pressure upon standing, which can cause dizziness and fainting. |

| Sleep Disturbances | Insomnia or vivid dreams are commonly reported with MAOIs. |

| Paresthesias | Numbness or tingling sensations. |

| Myoclonus | Sudden, involuntary muscle jerks. |

| Headaches | A common side effect. |

Experimental Protocols

The study of the neurological effects of MAOIs like this compound typically involves a combination of in vitro and in vivo experimental protocols.

In Vitro Assays: MAO Inhibition

The primary in vitro method to characterize a compound like this compound is to determine its inhibitory activity against MAO-A and MAO-B.

Objective: To quantify the potency and selectivity of the compound's inhibition of MAO-A and MAO-B.

Methodology:

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are commonly used.

-

Substrate: A fluorescent or chromogenic substrate specific for each enzyme is used (e.g., kynuramine for a fluorometric assay).

-

Procedure: a. The enzyme is incubated with varying concentrations of the inhibitor (this compound). b. The substrate is added to initiate the enzymatic reaction. c. The rate of product formation is measured over time using a spectrophotometer or fluorometer.

-

Data Analysis: The data is used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. This allows for the determination of the compound's potency and its selectivity for MAO-A versus MAO-B.

Workflow for MAO Inhibition Assay

In Vivo Studies: Animal Models

Animal models are crucial for understanding the behavioral and neurochemical effects of MAOIs.

Objective: To assess the antidepressant-like effects and potential side effects of the compound in a living organism.

Common Models:

-

Forced Swim Test (FST): Rodents are placed in a container of water from which they cannot escape. The duration of immobility is measured. Antidepressant compounds typically reduce the time spent immobile.

-

Tail Suspension Test (TST): Mice are suspended by their tails, and the duration of immobility is recorded. Similar to the FST, antidepressants are expected to decrease immobility time.

-

Microdialysis: This technique allows for the in vivo sampling of neurotransmitters from specific brain regions of freely moving animals. A microdialysis probe is implanted, and the extracellular fluid is collected and analyzed (e.g., by HPLC) to measure the levels of serotonin, dopamine, and norepinephrine following drug administration.

Drug and Food Interactions

The non-selective nature of this compound leads to a high potential for clinically significant drug and food interactions.

| Interacting Substance | Potential Neurological Effect |

| Tyramine-rich foods (aged cheese, cured meats, etc.) | Hypertensive Crisis |

| Serotonergic agents (SSRIs, SNRIs, triptans) | Serotonin Syndrome |

| Sympathomimetic drugs (pseudoephedrine, phenylephrine) | Hypertensive Crisis |

| Tricyclic antidepressants (TCAs) | Serotonin Syndrome, Hypertensive Crisis |

| Opioids (e.g., meperidine, tramadol) | Serotonin Syndrome, CNS depression |

| Dopaminergic agents (L-DOPA) | Hypertensive reactions |

| Anesthetics | Potentiation of hypotensive or hypertensive effects |

Conclusion

This compound, as a non-selective, irreversible monoamine oxidase inhibitor, exerts its neurological effects by increasing the synaptic availability of serotonin, norepinephrine, and dopamine. While this mechanism underlies its antidepressant properties, it also predisposes individuals to a range of serious adverse neurological events, particularly when interacting with certain foods or medications. The lack of specific research on this compound necessitates a cautious approach, with the understanding that its neurological profile is likely to mirror that of other drugs in its class. Further research, should it ever be undertaken, would require a comprehensive evaluation using modern in vitro and in vivo pharmacological methods to fully characterize its neurological effects.

References

- 1. Clinical trial of this compound--a new monoamine oxidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Forced Swimming-Induced Depressive-like Behavior and Anxiety Are Reduced by Chlorpheniramine via Suppression of Oxidative and Inflammatory Mediators and Activating the Nrf2-BDNF Signaling Pathway [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Mebanazine: A Technical Whitepaper on its Role as a Hydrazine Class Monoamine Oxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebanazine (trade name: Actomol) is a non-selective, irreversible monoamine oxidase inhibitor (MAOI) belonging to the hydrazine chemical class.[1][2] Developed in the 1960s as an antidepressant, its clinical use was short-lived due to significant hepatotoxicity, leading to its withdrawal from the market.[1][3] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, and placing it in the context of other hydrazine-class MAOIs. Due to the discontinuation of this compound several decades ago, specific quantitative data on its inhibitory potency and pharmacokinetics are scarce in modern literature. Therefore, this paper will also present comparative data for other notable hydrazine MAOIs, such as phenelzine, iproniazid, and isocarboxazid, to provide a more complete pharmacological profile.

Introduction

Monoamine oxidase inhibitors (MAOIs) were among the first class of antidepressants to be developed.[4] The hydrazine derivatives were discovered serendipitously to have mood-elevating properties.[4] this compound, chemically known as (1-phenylethyl)hydrazine, emerged during this era of psychopharmacological innovation.[2] Like other hydrazine MAOIs, it was found to be a potent, non-selective, and irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1][5] The primary therapeutic application of this compound was for the treatment of depression.[6] However, concerns over its potential for liver damage ultimately led to its discontinuation.[1][3]

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the monoamine oxidase enzymes. MAO-A and MAO-B are responsible for the oxidative deamination of monoamine neurotransmitters in the synaptic cleft.[7] Specifically, MAO-A preferentially metabolizes serotonin, norepinephrine, and dopamine, while MAO-B has a higher affinity for phenylethylamine and also metabolizes dopamine.[7]

By irreversibly inhibiting both isoforms of MAO, this compound leads to an accumulation of these neurotransmitters in the presynaptic neuron, resulting in increased synaptic availability and enhanced neurotransmission. This elevation of serotonin, norepinephrine, and dopamine levels in the brain is believed to be the primary mechanism underlying its antidepressant effects.[4] The irreversible nature of this inhibition means that the restoration of MAO activity is dependent on the synthesis of new enzyme, a process that can take up to two to three weeks.[8]

Quantitative Pharmacological Data

| Compound | Target | Inhibition Type | IC50 (µM) | Ki (nM) | Reference(s) |

| This compound | MAO-A | Irreversible | N/A | N/A | |

| MAO-B | Irreversible | N/A | N/A | ||

| Phenelzine | MAO-A | Irreversible | N/A | 47 | [9] |

| MAO-B | Irreversible | N/A | 15 | [9] | |

| Iproniazid | MAO-A | Irreversible | 6.56 | N/A | [10] |

| MAO-B | Non-selective | 42.5 | N/A | [11] | |

| Isocarboxazid | MAO-A | Irreversible | N/A | N/A | [12] |

| MAO-B | Irreversible | N/A | N/A | [12] |

N/A: Not Available

Pharmacokinetic Properties

Detailed pharmacokinetic parameters for this compound are not well-documented. However, the properties of other hydrazine MAOIs can offer insights into its likely absorption, distribution, metabolism, and excretion profile.

| Parameter | Phenelzine | Isocarboxazid | Iproniazid | This compound (Inferred) | Reference(s) |

| Absorption | Rapidly absorbed from the GI tract | Well absorbed from the GI tract | N/A | Likely well-absorbed orally | [8][13][14] |

| Time to Peak (Tmax) | 43 minutes | 1-2 hours | N/A | Likely in the range of 0.5-2 hours | [8][14] |

| Half-life (t1/2) | 11.6 hours | 1.5-4 hours | N/A | Likely a relatively short half-life | [8][14] |

| Metabolism | Primarily by oxidation in the liver | Primarily by acetylation in the liver | Hydrolysis to isopropylhydrazine | Likely extensive hepatic metabolism | [8][15][16] |

| Excretion | Metabolites excreted in urine | Metabolites excreted in urine | Metabolites excreted in urine | Likely renal excretion of metabolites | [8][13][14] |

N/A: Not Available

It is crucial to note that for irreversible MAOIs, the biological effect is not directly correlated with the drug's half-life, as the inhibition of the MAO enzyme persists until new enzyme is synthesized.[8]

Experimental Protocols

In Vitro Monoamine Oxidase Inhibition Assay (A Representative Protocol)

The following protocol is a general representation of how the inhibitory activity of a compound like this compound against MAO-A and MAO-B would have been determined.

Objective: To determine the in vitro potency (IC50) of a test compound (e.g., this compound) as an inhibitor of MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

A non-selective MAO substrate (e.g., kynuramine or p-tyramine)[17]

-

A detection reagent system (e.g., for measuring hydrogen peroxide production)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive controls: Clorgyline (for MAO-A) and Selegiline or Pargyline (for MAO-B)[17]

-

96-well microplates (black plates for fluorescence assays)

-

A microplate reader capable of fluorescence or absorbance detection

Procedure:

-

Enzyme and Substrate Preparation: Recombinant MAO-A and MAO-B enzymes and the substrate are diluted to their optimal working concentrations in the assay buffer.

-

Compound Dilution: A serial dilution of the test compound (this compound) is prepared in the assay buffer.

-

Assay Reaction:

-

To each well of the microplate, add the assay buffer, the test compound at various concentrations, and the MAO enzyme (either MAO-A or MAO-B).

-

The plate is incubated for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for the interaction between the inhibitor and the enzyme.

-

The reaction is initiated by the addition of the MAO substrate.

-

-

Detection:

-

The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes).

-

The detection reagent is added to measure the product of the enzymatic reaction (e.g., hydrogen peroxide).

-

The fluorescence or absorbance is measured using a microplate reader.

-

-

Data Analysis:

-

The percentage of MAO inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor.

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Synthesis

This compound, or (1-phenylethyl)hydrazine, can be synthesized through various routes. A common laboratory-scale synthesis involves the reduction of acetophenone hydrazone.

A general synthetic approach is as follows:

-

Formation of Hydrazone: Acetophenone is reacted with hydrazine hydrate, typically in the presence of an alcohol solvent, to form acetophenone hydrazone.

-

Reduction of Hydrazone: The resulting hydrazone is then reduced to (1-phenylethyl)hydrazine. This reduction can be achieved using various reducing agents, such as sodium borohydride catalyzed by Raney nickel.

Hepatotoxicity of Hydrazine MAOIs